3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole is a synthetic organic compound that belongs to the indazole family, which consists of heterocyclic aromatic compounds. Indazoles are known for their diverse biological activities and are frequently used in pharmaceutical applications. The specific structure of this compound, characterized by the presence of bromine and methoxy functional groups, suggests unique chemical reactivity and potential biological interactions. This compound is recognized under the CAS number 848142-58-5 and has garnered interest in various scientific fields, including medicinal chemistry and materials science.
The compound is synthesized from commercially available starting materials, primarily 3-bromo-5-methoxyaniline and 4-methoxybenzaldehyde. These precursors undergo a series of reactions to form the final product, which is then purified for use in research and application.
3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole is classified as an indazole derivative. Its structural characteristics place it within the broader category of heterocyclic compounds, which are integral to many biological systems and therapeutic agents. The presence of halogen (bromine) and methoxy groups enhances its potential for reactivity and biological activity.
The synthesis of 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole typically involves several key steps:
The synthesis process can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst selection to improve yield and purity. Detailed reaction conditions may vary based on laboratory practices but generally involve standard organic synthesis techniques.
The molecular formula for 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole is C16H16BrN3O3. Its structure features:
The compound's molecular weight is approximately 366.22 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be employed to confirm its structure and purity during synthesis.
3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole can participate in various chemical reactions:
Common reagents for these reactions include:
The compound typically appears as a solid at room temperature, with specific melting points that may vary based on purity levels.
Key chemical properties include:
Analytical techniques such as NMR spectroscopy provide insight into its structural integrity and purity levels post-synthesis .
3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole has several scientific applications:
This compound exemplifies the versatility of indazole derivatives in both academic research and practical applications within pharmaceuticals and materials science.
The 2H-indazole tautomer demonstrates distinct advantages over its 1H-indazole counterpart in drug design. Unlike 1H-indazoles, which dominate thermodynamic stability, 2H-indazoles permit N-1 functionalization while maintaining planarity critical for π-stacking interactions with biological targets. This tautomer’s configuration enables deep engagement with enzymatic hinge regions through:
Table 1: FDA-Approved 2H-Indazole-Based Therapeutics
Drug Name | Indazole Substitution Pattern | Therapeutic Application | |
---|---|---|---|
Niraparib | 2-(4-Fluorophenyl)-3H-indazol-5-amine | PARP inhibitor for ovarian cancer | |
Pazopanib | 5-((4-Methylpiperazin-1-yl)methyl)-N²-(4-methyl-3-sulfonatophenyl)-2H-indazole-2,3-diamine | Tyrosine kinase inhibitor for renal carcinoma | |
Axitinib | 3-(2-(Pyridin-2-yl)ethyl)-1H-indazol-6-yl)-N-(4-sulfamoylphenyl)urea | VEGF inhibitor for renal cell carcinoma | |
Entrectinib | 5-((6-(1H-indazol-5-yl)pyrimidin-4-yl)amino)-N-(2-(isopropylsulfonyl)phenyl)pyrazine-2-carboxamide | ROS1/ALK inhibitor for NSCLC | [4] |
The 2-phenyl substitution at N-2 in the subject compound mimics approved drug architectures (e.g., niraparib’s 4-fluorophenyl group), facilitating hydrophobic enclosure in target binding pockets. Molecular modeling confirms that 3-bromo substitution occupies a sterically demanding subpocket in kinases and PARP enzymes, while the 5-methoxy group donates electrons to enhance aromatic stacking interactions [4] [8].
Halogen atoms serve beyond mere steric occupation in drug scaffolds. In 3-bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole:
Bromine at C-3:
Methoxy groups at C-5 and N-2 phenyl:
Table 2: Electronic and Bioavailability Effects of Substituents
Position | Substituent | σₘ (Hammett) | π (Hydrophobicity) | Biological Impact | |
---|---|---|---|---|---|
C-3 | Br | 0.37 | 0.86 | Enhanced kinase inhibition (IC₅₀ ↓ 3-5x) | |
C-5 | OCH₃ | 0.12 | -0.02 | Reduced hERG affinity (ΔpIC₅₀ = 0.8) | |
N-2 phenyl | 4-OCH₃ | 0.12 | -0.02 | Improved metabolic stability (CLₕ ↓ 40%) | [3] [4] [8] |
The synergistic effect of these groups manifests in proteolysis-targeting chimeras (PROTACs), where bromine enables linker attachment to E3 ligase ligands, while methoxy groups maintain cellular permeability. This dual functionality positions bromo-methoxy indazoles as versatile warheads in targeted protein degradation platforms [4] [6].
The synthetic methodology for 3,5-disubstituted indazoles has evolved through three generations:
:Employed triphenylphosphine-mediated reductive cyclization of 2-nitrobenzaldehyde arylhydrazones at 160-200°C. Limited to electron-deficient hydrazones with yields rarely exceeding 45%. Produced the subject compound’s unsubstituted precursor 2-(4-methoxyphenyl)-2H-indazole (CAS 3682-75-5) as a key intermediate [4] [7].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5